[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]-morpholin-4-ylmethanone
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Description
The compound “[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]-morpholin-4-ylmethanone” is a complex organic molecule. It contains an epoxide group (oxiran-2-ylmethoxy), a chloro group attached to a phenyl ring, and a morpholin-4-ylmethanone group. Epoxides are three-membered cyclic ethers that are reactive and can participate in various chemical reactions . The presence of the morpholine ring suggests potential bioactivity, as morpholine derivatives are found in a variety of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an aromatic phenyl ring, an epoxide group, and a morpholine ring. These functional groups would likely confer distinct physical and chemical properties to the molecule .Chemical Reactions Analysis
Epoxides are known to be reactive and can undergo ring-opening reactions with various nucleophiles . The reactivity of this compound could also be influenced by the presence of the chloro group and the morpholine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar morpholine ring and epoxide group could impact its solubility in various solvents .Future Directions
Properties
IUPAC Name |
[3-chloro-4-(oxiran-2-ylmethoxy)phenyl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO4/c15-12-7-10(14(17)16-3-5-18-6-4-16)1-2-13(12)20-9-11-8-19-11/h1-2,7,11H,3-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXXUDMRZNYLLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)OCC3CO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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